molecular formula CH4Cl4Si2 B8295798 Bisdichlorosilylmethane

Bisdichlorosilylmethane

Cat. No.: B8295798
M. Wt: 214.0 g/mol
InChI Key: ILZIHGWXTARXAO-UHFFFAOYSA-N
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Description

Bisdichlorosilylmethane (CH₂Cl₄Si₂) is an organosilicon compound featuring two dichlorosilyl (–SiCl₂) groups attached to a central methane carbon. Its molecular structure (SMILES: C([Si](Cl)Cl)[Si](Cl)Cl) and InChIKey (MJDRMXBTLIZHHH-UHFFFAOYSA-N) confirm a tetrahedral geometry around the silicon atoms .

Properties

Molecular Formula

CH4Cl4Si2

Molecular Weight

214.0 g/mol

IUPAC Name

dichloro(dichlorosilylmethyl)silane

InChI

InChI=1S/CH4Cl4Si2/c2-6(3)1-7(4)5/h6-7H,1H2

InChI Key

ILZIHGWXTARXAO-UHFFFAOYSA-N

Canonical SMILES

C([SiH](Cl)Cl)[SiH](Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of bisdichlorosilylmethane with structurally or functionally related compounds:

Compound Molecular Formula Key Structural Features Reactivity/Applications Synthesis Stability References
This compound CH₂Cl₄Si₂ Two –SiCl₂ groups bonded to methane Unknown (predicted reactivity: hydrolysis to silanols; potential precursor for silicones) Not described in available evidence Unknown (likely moisture-sensitive)
Dichloromethylsilane CH₄Cl₂Si Single –SiCl₂ group bonded to methyl Key intermediate in silicone production; reacts with water to form cross-linked polymers Industrial processes (direct synthesis from methylchloride and silicon) Highly moisture-sensitive
Chlorodiphenylmethane C₁₃H₁₁Cl Central methane carbon bonded to two phenyl and one Cl Used in Friedel-Crafts alkylation; precursor to benzhydryl pharmaceuticals Reaction of benzhydrol with SOCl₂ (210-hour reflux in dichloromethane) Light-sensitive; requires dark storage
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Two –NCO groups on a hexane backbone Polyurethane production; cross-linking agent Phosgenation of hexamethylenediamine Reacts with amines, alcohols, water

Key Differentiators

  • Silicon vs. Carbon Backbone : this compound and dichloromethylsilane are silicon-centered, whereas chlorodiphenylmethane and hexamethylene diisocyanate are carbon-based. Silicon compounds generally exhibit higher thermal stability but greater hydrolysis sensitivity .

Stability and Handling

  • This compound’s stability remains uncharacterized, but analogous dichlorosilanes (e.g., dichloromethylsilane) require inert storage to prevent hydrolysis .

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